S-Ethyl (3-hydroxyphenyl)propan-2-ylcarbamothioate
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Overview
Description
S-Ethyl (3-hydroxyphenyl)propan-2-ylcarbamothioate is an organic compound with a complex structure that includes a thioate group, a hydroxyphenyl group, and a propan-2-ylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (3-hydroxyphenyl)propan-2-ylcarbamothioate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-hydroxyphenylpropan-2-ylamine with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl (3-hydroxyphenyl)propan-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioate group can be reduced to form thiol derivatives.
Substitution: The carbamothioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the carbamothioate group under basic conditions.
Major Products
Scientific Research Applications
S-Ethyl (3-hydroxyphenyl)propan-2-ylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-Ethyl (3-hydroxyphenyl)propan-2-ylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl (3-hydroxyphenyl)propan-2-ylcarbamothioate
- S-Propyl (3-hydroxyphenyl)propan-2-ylcarbamothioate
- S-Butyl (3-hydroxyphenyl)propan-2-ylcarbamothioate
Uniqueness
S-Ethyl (3-hydroxyphenyl)propan-2-ylcarbamothioate is unique due to its specific ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a compound of particular interest in research and development.
Properties
CAS No. |
62603-81-0 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
S-ethyl N-(3-hydroxyphenyl)-N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C12H17NO2S/c1-4-16-12(15)13(9(2)3)10-6-5-7-11(14)8-10/h5-9,14H,4H2,1-3H3 |
InChI Key |
SJILDHFSPNASMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N(C1=CC(=CC=C1)O)C(C)C |
Origin of Product |
United States |
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